6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Description
Properties
Molecular Formula |
C10H11ClF2N4 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)purine |
InChI |
InChI=1S/C10H11ClF2N4/c1-5(2)3-17-9-6(7(11)14-4-15-9)16-10(17)8(12)13/h4-5,8H,3H2,1-2H3 |
InChI Key |
PMMARBIDWQVKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=NC=N2)Cl)N=C1C(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
The N9 position is alkylated using a modified SnCl₄-catalyzed method adapted from tert-alkylation studies. Key parameters include:
| Parameter | Value |
|---|---|
| Starting material | 6-Chloropurine |
| Alkylating agent | Isobutyl bromide |
| Catalyst | SnCl₄ (2.1 equiv) |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Time | 5 hours |
| Yield | 39–82% (depending on workup) |
The reaction proceeds via activation of the purine’s N7 position by SnCl₄, enabling nucleophilic attack by the isobutyl group.
Purification and Characterization
Crude products are crystallized from isopropanol–water (1:1 v/v), yielding pale-yellow crystals. Structural confirmation relies on:
-
¹H NMR : Singlets at δ 8.72 (H2) and 8.20 (H8), with a 9H multiplet for the isobutyl group.
-
HRMS : [M + H]⁺ peak at m/z 211.0745 (calculated for C₉H₁₂ClN₄).
C8 Difluoromethylation via Transition Metal Catalysis
Iron-Catalyzed para-Selective Difluoromethylation
The difluoromethyl group is introduced using BrCF₂CO₂Et under iron catalysis, adapted from aromatic C–H functionalization protocols. Conditions include:
| Parameter | Value |
|---|---|
| Substrate | 6-Chloro-9-isobutyl-9H-purine |
| Reagent | BrCF₂CO₂Et (3.0 equiv) |
| Catalyst | Fe(acac)₃ (10 mol%) |
| Ligand | 2,2'-Bipyridine |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 12 hours |
| Yield | 68% (after column chromatography) |
This method achieves para-selectivity on the purine ring, positioning the difluoromethyl group at C8.
Mechanistic Insights
The reaction proceeds through a radical pathway:
-
Fe(acac)₃ reduces BrCF₂CO₂Et to generate - CF₂CO₂Et radicals.
-
Radical addition at C8 followed by rearomatization yields the difluoromethylated product.
Chlorination at C6
Nucleophilic Aromatic Substitution
The chloro group is introduced early in the synthesis via treatment of purine with POCl₃ or PCl₅. For example:
-
Reagent : POCl₃ (5.0 equiv)
-
Solvent : Toluene
-
Temperature : Reflux (110°C)
-
Time : 6 hours
Challenges and Optimization
Competing Side Reactions
Solvent and Temperature Effects
-
Acetonitrile : Enhances SnCl₄ solubility and reaction homogeneity.
-
Elevated Temperatures (80–120°C) : Critical for overcoming activation barriers in both alkylation and difluoromethylation steps.
Comparative Analysis of Synthetic Routes
Method A offers superior yields and regioselectivity, making it the preferred industrial approach.
Chemical Reactions Analysis
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Substituent Variations at Position 8
The difluoromethyl group at position 8 is a key feature influencing electronic and steric properties. Comparisons include:
Key Findings :
Substituent Variations at N9
The N9 position often determines pharmacokinetic properties. Notable analogs:
Key Findings :
Substituent Variations at Position 6
The chlorine atom at position 6 is a common feature in purine-based therapeutics. Comparisons include:
Key Findings :
Fluorine-Specific Comparisons
Fluorine’s role in the target compound is highlighted by:
- Difluoromethyl vs.
Biological Activity
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine is a purine analog that has garnered attention due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, including the alkylation of 6-chloropurine derivatives. The Mitsunobu reaction has been utilized effectively to introduce various substituents at the purine base, enhancing its biological activity. For instance, the introduction of a difluorobenzyl group has been noted to influence its inhibitory effects on different PDE isozymes .
Phosphodiesterase Inhibition
One of the primary biological activities of this compound is its role as a phosphodiesterase inhibitor. The compound has shown varying degrees of inhibition against different PDE isoforms:
| PDE Isozyme | IC50 (mM) | Activity |
|---|---|---|
| PDE1 | 10.2 | Weak inhibition |
| PDE2 | 5.9 | Moderate inhibition |
| PDE4 | 1.4 | Strong inhibition |
| PDE3 | No activity | None |
| PDE5 | No activity | None |
The data indicates that while the compound exhibits weak activity against PDE1, it demonstrates more substantial inhibitory effects on PDE2 and PDE4, particularly when modified with additional functional groups .
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| K562 | 2.27 | Induces apoptosis |
| HL-60 | 1.42 | Induces apoptosis |
| OKP-GS | 4.56 | Cell cycle arrest at G2/M phase |
The results suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in certain leukemic cell lines, indicating its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects appears to involve the modulation of cyclic nucleotide levels within cells. By inhibiting specific phosphodiesterases, the compound prevents the breakdown of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various signaling pathways involved in cell growth and survival .
Case Studies
Several studies have examined the biological activity of purine derivatives similar to this compound:
- Study on PDE Inhibition : A study demonstrated that modifications at the 2 and 6 positions of purines can significantly enhance their inhibitory effects on PDEs, with specific focus on compounds containing halogen substitutions like chlorine .
- Anticancer Efficacy : Another research project explored various purine derivatives' ability to inhibit cancer cell growth, revealing that certain structural modifications led to increased potency against multiple cancer types .
- Kinase Inhibition : The compound's potential as a kinase inhibitor was also investigated, showing moderate activity against Bcr–Abl1 kinase, which is relevant in chronic myeloid leukemia .
Q & A
Basic: What synthetic methodologies are recommended for introducing the isobutyl group at the 9-position of the purine core?
The isobutyl group at the 9-position can be introduced via N-alkylation reactions . A common approach involves reacting 6-chloro-8-(difluoromethyl)-9H-purine with isobutyl bromide or iodide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like DMF. This method is analogous to procedures used for allylation or benzylation of purine derivatives, where the base deprotonates the N9 position to facilitate nucleophilic substitution . For sterically hindered substrates, microwave-assisted synthesis or phase-transfer catalysts may enhance reaction efficiency. Post-reaction purification typically involves column chromatography (e.g., EtOAc/hexane gradients) or recrystallization .
Basic: How can researchers confirm the molecular structure and purity of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals suitable for SCXRD can be grown via slow evaporation of DCM/MeOH mixtures. Data collection using Cu-Kα radiation (λ = 1.54184 Å) and refinement with SHELXL-97 (via Olex-2) ensures precise determination of bond lengths, angles, and stereochemistry . Complementary techniques include:
- NMR spectroscopy : NMR to verify the difluoromethyl group (δ ~ -110 to -130 ppm, split due to ) and NMR for isobutyl protons (δ 1.0–2.5 ppm).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, expected [M+H] for CHClFN: 284.06).
Advanced: What is the electronic impact of the 8-difluoromethyl group on the purine scaffold?
The difluoromethyl group exerts strong electron-withdrawing effects via inductive (-I) and mesomeric (-M) interactions, polarizing the purine ring and altering its reactivity. Computational studies (e.g., DFT calculations) reveal:
- Reduced electron density at C6, slowing nucleophilic substitution at this position.
- Enhanced stability of the N7-protonated form, which may influence binding to biological targets (e.g., kinases or GPCRs).
Comparative studies with non-fluorinated analogs (e.g., 8-methyl or 8-H derivatives) using cyclic voltammetry or UV-Vis spectroscopy can quantify these effects .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic (PK) factors such as poor solubility, metabolic instability, or off-target binding. Methodological strategies include:
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., oxidative defluorination).
- Isotopic labeling : or tags to track biodistribution and clearance.
- Prodrug modification : Masking polar groups (e.g., phosphates or esters) to enhance bioavailability.
- Species-specific assays : Testing in primary cells from multiple organisms to rule out model-dependent artifacts .
Advanced: What computational tools are suitable for studying interactions between this compound and its protein targets?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (GROMACS) can model binding modes and stability. Key steps:
Protein preparation : Retrieve target structures (e.g., kinases) from the PDB; optimize hydrogen bonding and protonation states.
Ligand parameterization : Assign partial charges using Gaussian09 (B3LYP/6-31G* level).
Binding free energy calculations : Use MM-PBSA or MM-GBSA to validate docking poses.
The difluoromethyl group’s conformational rigidity and fluorine-protein interactions (e.g., C–F⋯H–N hydrogen bonds) should be explicitly modeled .
Basic: What chromatographic methods are effective for purifying this compound?
- Normal-phase chromatography : Silica gel with EtOAc/hexane gradients (1:3 to 1:6) resolves nonpolar byproducts .
- Reverse-phase HPLC : C18 columns with acetonitrile/water (+0.1% TFA) for high-purity isolation (>95%).
- Preparative TLC : Useful for small-scale purification; visualize spots under UV (254 nm) or iodine vapor.
Advanced: How can the steric effects of the 9-isobutyl group be exploited in structure-activity relationship (SAR) studies?
The bulky isobutyl group can:
- Modulate target selectivity : Compare activity against isoforms of a target enzyme (e.g., PI3Kα vs. PI3Kγ).
- Probe binding pocket size : Synthesize analogs with larger (e.g., tert-butyl) or smaller (e.g., methyl) N9 substituents.
- Enhance metabolic stability : Bulky groups reduce oxidation by cytochrome P450 enzymes.
Crystallographic data (e.g., protein-ligand co-structures) and MD simulations are critical for interpreting SAR .
Advanced: What strategies mitigate challenges in synthesizing fluorinated purine derivatives?
- Fluorine-safe reagents : Avoid strong bases (e.g., LDA) that may cleave C–F bonds.
- Late-stage fluorination : Introduce fluorine via Pd-catalyzed cross-coupling (e.g., using difluoromethyl zinc reagents).
- Protecting groups : Use THP or Boc groups to shield reactive sites during synthesis .
Basic: What spectroscopic techniques characterize the difluoromethyl group?
- NMR : Two doublets (δ ~ -120 ppm, ≈ 250 Hz).
- IR spectroscopy : C–F stretches at 1100–1200 cm.
- X-ray photoelectron spectroscopy (XPS) : F1s peak at ~687 eV .
Advanced: How can researchers validate the biological target engagement of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
